molecular formula C14H10N4O2 B5690353 1-(3-Nitrophenyl)-5-phenyltriazole

1-(3-Nitrophenyl)-5-phenyltriazole

Cat. No.: B5690353
M. Wt: 266.25 g/mol
InChI Key: XKRYXTMPCRSYJA-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)-5-phenyltriazole is a specialized research compound designed for investigative applications in medicinal chemistry and materials science. Triazole derivatives are extensively studied for their potential as core structures in developing new therapeutic agents . Compounds featuring a triazole scaffold and a nitroaryl substituent have demonstrated significant research value in creating molecules with antimicrobial and antifungal properties, often acting through the inhibition of key enzymes like lanosterol 14α-demethylase in fungi . Furthermore, the structural motif of nitro-substituted arene triazoles is of high interest in materials research due to potential energetic and anti-corrosion qualities . This reagent serves as a key synthetic intermediate for constructing more complex heterocyclic systems, such as fused triazolo benzodiazepines, which are relevant in pharmacological studies . Its mechanism of action in biological contexts is typically attributed to its ability to interact with enzyme active sites and participate in hydrogen bonding, given the electron-withdrawing nature of the nitro group which can influence the molecule's reactivity and binding affinity .

Properties

IUPAC Name

1-(3-nitrophenyl)-5-phenyltriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O2/c19-18(20)13-8-4-7-12(9-13)17-14(10-15-16-17)11-5-2-1-3-6-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKRYXTMPCRSYJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=NN2C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601320023
Record name 1-(3-nitrophenyl)-5-phenyltriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601320023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203078
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

64214-89-7
Record name 1-(3-nitrophenyl)-5-phenyltriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601320023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Nitrophenyl)-5-phenyltriazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-nitrobenzohydrazide with phenyl isothiocyanate, followed by cyclization in the presence of a base such as triethylamine . The reaction is usually carried out in a solvent like ethanol or toluene, and the product is purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Nitrophenyl)-5-phenyltriazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Reduction: 1-(3-Aminophenyl)-5-phenyltriazole.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(3-Nitrophenyl)-5-phenyltriazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The triazole ring can also bind to enzymes, inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Electronic Comparisons

1-(4-Methoxybenzyl)-5-(4-nitrophenyl)-1H-1,2,3-triazole ()

  • Substituents : 4-Methoxybenzyl (electron-donating) at position 1 and 4-nitrophenyl (para-nitro, stronger electron-withdrawing) at position 3.
  • Key Differences : The para-nitro group in this compound creates a more electron-deficient triazole ring compared to the meta-nitro group in 1-(3-nitrophenyl)-5-phenyltriazole. This difference alters reactivity in electrophilic substitution or coordination reactions.
  • Synthesis: Prepared via a multi-component reaction involving 4-nitroacetophenone, 4-methoxybenzylamine, and 4-nitrophenyl azide, using molecular sieves and acetic acid . This method may offer higher regioselectivity compared to traditional nitration routes.

Ethyl 1-(3-nitrophenyl)-5-phenyl-3-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)carbamoyl)-1H-pyrazole-4-carboxylate ()

  • Substituents : A pyrazole core with a 3-nitrophenyl group (similar to the target triazole), a phenyl group, and a sulfonamide-thiadiazole moiety.
  • Key Differences : The sulfonamide-thiadiazole substituent enhances bioactivity, enabling carbonic anhydrase inhibition. Metal complexes (Ni, Cu, Zn) further modify electronic properties and stability, a feature absent in the target triazole .

Nitropyrazole Derivatives ()

  • Examples : 1-Nitropyrazole, 4-nitropyrazole, and 3(5)-(p-nitrophenyl)pyrazole.
  • Key Differences : Nitro group positioning (para vs. meta) affects acidity and stability. For instance, 4-nitropyrazole is more acidic than 1-nitropyrazole due to resonance stabilization. The target triazole’s meta-nitro group may offer intermediate electronic effects compared to para-substituted analogs .
Physical Properties and Stability
  • Melting Points/Solubility: Limited data in evidence. Nitro groups generally increase melting points due to dipole interactions.

Q & A

Q. How can synthetic routes for 1-(3-Nitrophenyl)-5-phenyltriazole be optimized to improve yield and purity?

Methodological Answer: Optimization typically involves:

  • Stepwise functionalization : Introducing the nitrophenyl group early to avoid side reactions, as seen in analogous triazole syntheses .
  • Catalyst screening : Use palladium or copper catalysts for cross-coupling reactions to enhance regioselectivity .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of nitro-containing intermediates .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) resolves nitro-phenyl byproducts .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • X-ray crystallography : Resolves regiochemistry of the triazole ring and nitro group orientation. SHELX software (e.g., SHELXL) is standard for refinement .
  • NMR spectroscopy : 1^1H and 13^13C NMR distinguish between triazole isomers; NOESY confirms spatial proximity of phenyl and nitrophenyl groups .
  • HPLC-MS : Validates purity (>98%) and molecular weight (e.g., ESI+ for [M+H]+^+ at m/z 308.3) .

Advanced Research Questions

Q. How do hydrogen bonding patterns in this compound influence its crystal packing and stability?

Methodological Answer:

  • Graph-set analysis : The nitro group participates in C–H···O interactions, forming R_2$$^2(8) motifs, stabilizing the lattice .
  • Thermal studies : TGA/DSC correlate decomposition temperatures (e.g., ~220°C) with intermolecular bond strength .
  • Comparative crystallography : Contrast with meta- vs. para-nitrophenyl analogs reveals steric effects on packing efficiency .

Q. What strategies address contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Dose-response normalization : Re-evaluate IC50_{50} values under standardized assay conditions (e.g., fixed DMSO concentrations) .
  • Target validation : Use CRISPR knockouts to confirm specificity for purported targets (e.g., kinase inhibition assays) .
  • Meta-analysis : Pool data from independent studies to identify outliers; adjust for batch effects in synthesis (e.g., nitro group reduction artifacts) .

Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives?

Methodological Answer:

  • Docking simulations : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., cyclooxygenase-2) .
  • QSAR parameters : Calculate logP (2.1 ± 0.3) and polar surface area (85 Ų) to correlate with membrane permeability .
  • MD simulations : Assess nitro group flexibility in aqueous vs. lipid environments to guide functionalization .

Q. What experimental designs mitigate challenges in studying nitro group reactivity?

Methodological Answer:

  • Photostability assays : Expose solutions to UV light (254 nm) to detect nitro-to-nitrito isomerization .
  • Electrochemical profiling : Cyclic voltammetry identifies reduction potentials (-0.65 V vs. Ag/AgCl) to predict metabolic susceptibility .
  • Protecting groups : Temporarily mask the nitro group with Boc during functionalization steps .

Key Challenges and Solutions

  • Solubility limitations : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles (50–100 nm) for in vivo studies .
  • Synthetic scalability : Replace hazardous azide precursors with flow chemistry approaches .
  • Data reproducibility : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for raw crystallographic files .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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